molecular formula C₁₂H₉BrN₂O₂ B1145808 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine CAS No. 40951-53-9

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

Cat. No.: B1145808
CAS No.: 40951-53-9
M. Wt: 293.12
InChI Key:
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Description

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is an organic compound with the molecular formula C₁₂H₉BrN₂O₂ It is a derivative of pyridine and is characterized by the presence of amino, hydroxy, and bromobenzoyl functional groups

Mechanism of Action

Target of Action

It is known that this compound is used as a reagent in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

It is known to be used in the suzuki–miyaura coupling, a type of cross-coupling reaction . In this context, it may act as a boron reagent, participating in the transmetalation step of the reaction .

Biochemical Pathways

Its role in the suzuki–miyaura coupling suggests that it may be involved in the formation of carbon-carbon bonds, a fundamental process in organic chemistry .

Pharmacokinetics

It is known that bromazepam, a related compound, is almost completely absorbed when taken orally, with peak plasma levels reached between 05 – 4 hours . The main metabolic pathway involves hydroxylation in position 3 with subsequent glucuronidation and cleavage of the heterocyclic ring with subsequent hydroxylation in the benzene ring and conjugation . Two metabolites predominate: 3-hydroxy-bromazepam and 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine .

Result of Action

It is known to be used as a reagent in organic synthesis , suggesting that it may contribute to the formation of new chemical compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its reactivity and efficacy in chemical reactions . Additionally, factors such as temperature, pH, and the presence of other reagents can also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine typically involves the bromination of 2-amino-3-hydroxybenzoyl chloride followed by a coupling reaction with pyridine. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the bromination and coupling processes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can be employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-5-bromobenzoyl)pyridine
  • 2-Amino-3-hydroxypyridine
  • 2-Amino-5-bromopyridine

Uniqueness

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is unique due to the presence of both amino and hydroxy functional groups on the benzoyl ring, along with a bromine atom. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

IUPAC Name

(2-amino-5-bromo-3-hydroxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-7-5-8(11(14)10(16)6-7)12(17)9-3-1-2-4-15-9/h1-6,16H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOBJQMVMPYLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C(=CC(=C2)Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the key metabolic pathways of bromazepam across different species?

A1: Research reveals that bromazepam undergoes distinct metabolic transformations in humans, dogs, rats, and mice [, ]. A principal metabolic route involves hydroxylation to form 3-hydroxybromazepam, primarily excreted in its conjugated form. Notably, 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine emerges as another significant metabolite, particularly in humans and dogs [, ]. Interestingly, while the pyridyl N-oxide derivative is absent in all species studied, dogs uniquely exhibit N4-oxidation, highlighting species-specific metabolic variations [].

Q2: How is this compound formed during bromazepam metabolism?

A2: this compound is generated from another bromazepam metabolite, 2-(2-amino-5-bromobenzoyl)pyridine (ABBP), through enzymatic reduction []. This reaction, requiring NADPH as a cofactor, is catalyzed by reductases located in the cytoplasm and microsomes of the liver []. The efficiency of this conversion varies across species, with guinea pigs displaying the most efficient ABBP reduction [].

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